Dichlorodimethylsilane

Vue d'ensemble

Description

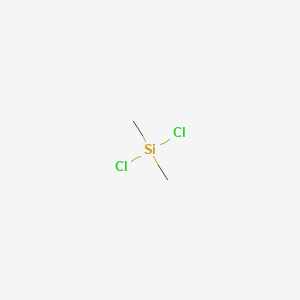

Dichlorodimethylsilane (DCDMS, (CH₃)₂SiCl₂, CAS 75-78-5) is a highly reactive organosilicon compound characterized by two methyl groups and two chlorine atoms bonded to a central silicon atom. It is a colorless, volatile liquid with a boiling point of 70°C and is widely utilized in industrial and research settings. DCDMS serves as a precursor for silicone polymers, a surface-modifying agent for materials like glass and textiles , and a key reagent in controlled polymer synthesis . Its reactivity arises from the labile Si–Cl bonds, which hydrolyze readily in the presence of moisture to form siloxane networks. Safety protocols emphasize its corrosive nature, requiring protective equipment and proper ventilation during handling .

Méthodes De Préparation

Direct Synthesis via the Müller-Rochow Process

The Müller-Rochow process, first commercialized in the 1940s, remains the primary industrial route for dichlorodimethylsilane production. This gas-solid reaction involves silicon metal and methyl chloride (CH₃Cl) in the presence of copper catalysts at elevated temperatures (250–300°C) .

Reaction Mechanism and Catalytic System

The reaction proceeds through a complex mechanism where copper activates silicon by forming a Cu-Si alloy at the metal surface. This alloy facilitates the insertion of methyl groups from CH₃Cl into Si-Si bonds, yielding a mixture of chlorosilanes. The catalytic cycle involves:

-

Silicon Activation : Cu particles (5–20 wt%) disperse on silicon, forming a Cu₃Si phase that lowers the activation energy for Si-CH₃Cl interaction .

-

Methylchlorosilane Formation : Sequential methylation and chlorination steps produce (CH₃)₂SiCl₂ alongside trimethylchlorosilane (CH₃)₃SiCl and methyltrichlorosilane CH₃SiCl₃ .

The idealized stoichiometry is:

Process Conditions and By-product Management

Key operational parameters include:

Despite optimization, the raw product mixture typically contains 70–85% (CH₃)₂SiCl₂, with 10–15% CH₃SiCl₃ and 5–10% higher silanes . Fractional distillation isolates (CH₃)₂SiCl₂ at 70°C (bp), but the residual CH₃SiCl₃ presents economic and environmental challenges due to limited applications .

Catalytic Redistribution of Methyltrichlorosilane By-products

To address the overproduction of CH₃SiCl₃, patented methods convert it into (CH₃)₂SiCl₂ via methyl group transfer reactions. This approach utilizes low-value by-products like tetramethylsilane (CH₃)₄Si and dimethylmonochlorosilane (CH₃)₂HSiCl as methyl donors .

Redistribution Reaction Dynamics

In a pressurized autoclave (30–60 bar), CH₃SiCl₃ reacts with methyl-rich silanes at 300–400°C in the presence of Lewis acid catalysts (e.g., AlCl₃, NaAlCl₄). A representative transformation is:

Catalyst screening reveals:

| Catalyst | Conversion Efficiency (%) | (CH₃)₂SiCl₂ Selectivity (%) |

|---|---|---|

| AlCl₃ | 78 | 92 |

| NaAlCl₄ | 85 | 89 |

| ZnCl₂ | 65 | 81 |

Reaction kinetics favor shorter residence times (0.3–3 hours) to minimize disilane formation . Continuous processes using cascaded reactors achieve 80–90% CH₃SiCl₃ conversion, boosting overall (CH₃)₂SiCl₂ yield by 15–20% in integrated plants .

Industrial Optimization Techniques

Silicon Feedstock Specifications

Industrial efficiency hinges on silicon quality:

-

Purity : ≥97% Si (metallurgical grade) minimizes Fe, Al, and Ca impurities that promote CH₃SiCl₃ generation .

-

Particle Size : 45–250 µm balances reactivity and fluidization. Finer particles (<45 µm) cause bed agglomeration, while larger ones (>250 µm) reduce surface area .

Additive-mediated Selectivity Control

Co-promoters enhance (CH₃)₂SiCl₂ selectivity:

Analyse Des Réactions Chimiques

Types of Reactions: Dichlorodimethylsilane undergoes several types of chemical reactions, including hydrolysis, condensation, and substitution reactions.

Common Reagents and Conditions:

Hydrolysis: this compound reacts readily with water to form dimethylsilanediol and hydrochloric acid. This reaction is highly exothermic and must be controlled to prevent violent reactions. [ (\text{CH₃})₂\text{SiCl₂} + 2 \text{H₂O} \rightarrow (\text{CH₃})₂\text{Si(OH)₂} + 2 \text{HCl} ]

Condensation: The hydrolysis product, dimethylsilanediol, can further condense to form linear or cyclic polysiloxanes. [ 2 (\text{CH₃})₂\text{Si(OH)₂} \rightarrow (\text{CH₃})₂\text{Si-O-Si}(\text{CH₃})₂ + 2 \text{H₂O} ]

Major Products Formed: The major products formed from the reactions of this compound include dimethylsilanediol, linear and cyclic polysiloxanes, and alkoxysilanes .

Applications De Recherche Scientifique

Synthesis of Polydimethylsiloxane (PDMS)

One of the primary applications of DCMS is in the production of polydimethylsiloxane (PDMS), a widely used silicone polymer. PDMS is known for its excellent biocompatibility, optical clarity, and thermal stability, making it suitable for various medical and industrial applications.

Case Study: PDMS as a Vitreous Humour Substitute

A recent study investigated the use of DCMS to synthesize PDMS for use as a substitute for vitreous humour in vitreoretinal surgery. The research demonstrated that PDMS produced from DCMS exhibited similar characteristics to commercially available PDMS, including high transparency and non-toxicity. The optimal ratio of DCMS to dichloromethane (DCM) was found to be 1:1, yielding medium-viscosity PDMS suitable for clinical applications .

Development of Novel Poly(silyl ethers)

DCMS is also utilized in the synthesis of poly(silyl ethers), which are formed through polycondensation reactions with natural polyols derived from palm and soy oils. These novel materials have shown promising properties, including antibacterial activity against various bacterial strains such as Escherichia coli and Staphylococcus aureus. The synthesis process involves characterizing the resulting polymers using techniques like Fourier Transform Infrared Spectroscopy (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy .

Catalytic Disproportionation Reactions

DCMS can undergo catalytic disproportionation to produce other silanes, which is critical in synthesizing various silicon-based compounds. Research has demonstrated that using specific catalysts can enhance the efficiency of this process, allowing for better yields and fewer by-products. For instance, studies have shown that modified aluminum chloride catalysts improve the reaction kinetics significantly .

Pharmaceutical Applications

In pharmaceutical chemistry, DCMS is employed in processes such as salting-out techniques to enhance extraction methods. This application is particularly relevant when dealing with compounds that are sensitive to aqueous environments. The ability to manipulate solubility through salting-out can lead to more efficient purification processes in drug development .

Material Science and Polymer Engineering

DCMS serves as a key building block in creating advanced materials with tailored properties. Its incorporation into polymer matrices allows for enhanced thermal stability, chemical resistance, and mechanical properties. Research indicates that incorporating siloxane structures into polymers can significantly improve their performance in harsh environments .

Summary Table: Applications of this compound

| Application Area | Description | Key Findings/Characteristics |

|---|---|---|

| Synthesis of PDMS | Used as a precursor for producing PDMS for medical applications | Biocompatible, transparent, non-toxic |

| Novel Poly(silyl ethers) | Formation via polycondensation with natural oils | Antibacterial properties against various bacterial strains |

| Catalytic Disproportionation | Produces other silanes through catalytic processes | Enhanced yields with modified catalysts |

| Pharmaceutical Chemistry | Utilized in salting-out techniques for drug extraction | Improves purification efficiency |

| Material Science | Enhances properties of polymers through siloxane incorporation | Improved thermal stability and chemical resistance |

Mécanisme D'action

The primary mechanism of action of dichlorodimethylsilane involves its reactivity with water and other nucleophiles. The silicon-chlorine bonds in this compound are highly reactive and readily undergo hydrolysis to form silanols and hydrochloric acid. These silanols can further condense to form polysiloxanes, which are the basis for many silicon-based materials .

Comparaison Avec Des Composés Similaires

Structural and Physical Properties

The table below compares DCDMS with structurally analogous chlorosilanes:

| Compound | CAS Number | Molecular Formula | Boiling Point (°C) | Key Structural Features |

|---|---|---|---|---|

| Dichlorodimethylsilane | 75-78-5 | C₂H₆Cl₂Si | 70 | Two methyl groups, two Cl atoms on Si |

| Dichloromethylsilane | 75-54-7 | CH₄Cl₂Si | 41 | One methyl, one H, two Cl atoms on Si |

| Trichlorovinylsilane (TVS) | 75-94-5 | C₂H₃Cl₃Si | 117 | One vinyl group, three Cl atoms on Si |

| Methylphenyldichlorosilane | 149-74-6 | C₇H₈Cl₂Si | 205 | One methyl, one phenyl, two Cl on Si |

Key Observations :

- Boiling Points : DCDMS (70°C) has a lower boiling point than TVS (117°C) and Methylphenyldichlorosilane (205°C) due to differences in molecular weight and substituent bulk .

- Reactivity : Dichloromethylsilane (CH₃SiHCl₂) exhibits higher volatility and reactivity than DCDMS due to the presence of a Si–H bond, making it prone to hydrolysis and combustion .

This compound (DCDMS)

- Surface Modification : DCDMS forms hydrophobic coatings on glassware (via silanization) and textiles, enhancing water-repellency . It reacts with hydroxyl groups (-OH) on surfaces to generate stable Si–O–Si linkages .

- Polymer Chemistry : In flow microreactors, DCDMS enables precise end-functionalization of polymers (e.g., polystyrene), achieving narrow polydispersity (Mw/Mn = 1.13) compared to batch reactors (Mw/Mn = 1.21) .

- Limitations : Steric hindrance from methyl groups can reduce yields in reactions requiring nucleophilic substitution (e.g., allylic bromide synthesis) .

Trichlorovinylsilane (TVS)

- Composite Materials : TVS modifies natural fibers (e.g., rice husk) by introducing vinyl groups, improving compatibility with polymer matrices. Its FTIR spectra confirm successful grafting via Si–O–C bonds .

- Thermal Stability : The vinyl group in TVS allows for crosslinking via radical polymerization, enhancing thermal resistance in coatings compared to DCDMS .

Methylphenyldichlorosilane

- Aromatic Functionality : The phenyl group provides UV stability and rigidity, making it suitable for high-temperature silicone resins .

Activité Biologique

Dichlorodimethylsilane (DDS) is a silane compound with significant applications in various fields, including materials science and biology. This article explores the biological activity of DDS, focusing on its antibacterial properties, surface passivation capabilities, and implications in biochemistry.

This compound has the chemical formula and is characterized as a colorless, fuming liquid with a pungent odor. It is denser than water and can cause burns upon contact with skin or mucous membranes . The molecular structure allows it to participate in various chemical reactions, making it a valuable precursor in the synthesis of silicone-based materials.

Antibacterial Activity

Recent studies have demonstrated the antibacterial properties of polymers synthesized using this compound. A notable research project involved the preparation of novel poly(silyl ether)s from palm and soy oil monoglycerides reacted with DDS. The antibacterial activities of these polymers were assessed against several bacterial strains, including Escherichia coli, Staphylococcus aureus, and Salmonella choleraesuis.

Results Overview

The results indicated varying degrees of antibacterial activity:

| Polymer Type | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| Poly(silyl ether) from Palm Oil | E. coli E266 | 12 |

| Poly(silyl ether) from Palm Oil | S. aureus S276 | 15 |

| Poly(silyl ether) from Soy Oil | E. coli E266 | 5 |

| Poly(silyl ether) from Soy Oil | S. aureus S276 | 0 |

The poly(silyl ether) derived from palm oil exhibited significant antibacterial activity, while the soy oil variant showed limited effectiveness . This suggests that the choice of natural polyol influences the biological activity of the resulting polymer.

Surface Passivation for Biomolecular Studies

This compound has also been utilized in surface passivation techniques for single-molecule studies. A study reported that a surface treatment combining DDS with Tween-20 effectively reduced nonspecific binding of biomolecules during in vitro experiments. This method was shown to be more efficient than traditional polyethylene glycol surfaces, allowing for improved imaging and analysis of biomolecular interactions without perturbing their activities .

Case Studies

- Single-Molecule Imaging : The use of DDS in surface passivation has enabled researchers to conduct single-molecule imaging studies under high concentrations of labeled species without significant background noise or interference from nonspecific binding .

- Polymer Synthesis : The synthesis of poly(silyl ethers) from vegetable oils demonstrates DDS's versatility in creating materials with potential biomedical applications, particularly as antimicrobial agents .

Q & A

Basic Research Questions

Q. What critical safety precautions must be observed when handling dichlorodimethylsilane in laboratory settings?

this compound (DMDCS) is highly flammable (H225) and corrosive to skin, eyes, and the respiratory system (H314, H318, H371) . Key precautions include:

- PPE : Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and lab coats. Use respiratory protection in poorly ventilated areas .

- Ventilation : Employ local exhaust systems to prevent vapor accumulation .

- Ignition control : Avoid sparks, static discharge, and open flames. Ground equipment to prevent electrostatic buildup .

- Emergency protocols : Immediate rinsing of affected skin/eyes for ≥15 minutes and medical consultation for inhalation exposure .

Q. How should this compound be stored to minimize decomposition and hazardous reactions?

- Store in sealed, light-resistant containers under inert gas (e.g., nitrogen) at 2–8°C .

- Keep away from strong oxidizers, moisture, and heat sources (>70°C) to avoid exothermic reactions producing CO/CO₂ and halides .

- Conduct regular integrity checks of storage containers to detect leaks .

Advanced Research Questions

Q. What methodological considerations are critical for optimizing DMDCS-mediated surface functionalization of silica nanoparticles?

DMDCS is widely used to hydrophobize silica surfaces. Key factors include:

- Reaction stoichiometry : Use a molar ratio of 1:3 (silica:DMDCS) to ensure complete surface coverage while avoiding multilayer formation .

- Solvent selection : Anhydrous toluene or hexane minimizes hydrolysis side reactions .

- Post-treatment : Centrifugation at 10,000 rpm for 20 minutes removes unreacted silane, followed by vacuum drying at 60°C .

- Characterization : Confirm functionalization via FTIR (Si–O–Si peaks at 1100 cm⁻¹) and TGA (weight loss <5% at 200°C) .

Q. How can researchers resolve discrepancies in reported reaction kinetics of DMDCS with hydroxylated substrates?

Q. How should researchers address inconsistent findings in DMDCS stability under UV light?

Conflicting reports on photodegradation may stem from:

- Light source variability : Standardize UV intensity (e.g., 254 nm, 15 W/m²) and exposure duration .

- Matrix effects : Test stability in inert matrices (e.g., argon-purged solutions) versus aerobic conditions .

- Quantitative thresholds : Use LC-MS to identify degradation byproducts (e.g., chloromethylsiloxanes) at ppm-level sensitivity .

Q. What statistical approaches are recommended for analyzing dose-response relationships in DMDCS toxicity studies?

- Non-linear modeling : Apply Hill equation fits to EC₅₀ data for respiratory toxicity assays .

- Confounding factors : Control for batch-to-batch purity variations (≥98.5% by GC) and solvent residuals (e.g., hexane) via ANOVA .

Q. Methodological Best Practices

Q. How can researchers ensure reproducibility in DMDCS-based silanization protocols?

- Pre-treatment : Acid-wash substrates (e.g., glass) with 1M HCl to maximize surface hydroxyl groups .

- Reaction quenching : Add methanol post-silanization to terminate unreacted DMDCS .

- Documentation : Report humidity levels (±5% RH) and mixing speeds (e.g., 500 rpm) in detail .

Q. What validation criteria should accompany DMDCS purity assessments for publication?

- Chromatographic standards : Use certified reference materials (e.g., NIST SRM 1492) for GC calibration .

- Impurity profiling : Quantify dichloromethylsilane (<0.3%) and trimethylchlorosilane (<0.2%) as common contaminants .

Q. Advanced Synthesis and Applications

Q. What novel applications of DMDCS are emerging in biointerface engineering?

- Hydrophobic coatings : DMDCS-functionalized surfaces reduce protein fouling in microfluidic devices (contact angle >110°) .

- Drug delivery : Silanized mesoporous silica nanoparticles loaded with doxorubicin show pH-responsive release kinetics .

- Challenges : Address cytotoxicity concerns via post-functionalization PEGylation .

Propriétés

IUPAC Name |

dichloro(dimethyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6Cl2Si/c1-5(2,3)4/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIKFHECYJZWXFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6Cl2Si, Array | |

| Record name | DIMETHYLDICHLOROSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/583 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIMETHYLDICHLOROSILANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0870 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

30107-43-8 | |

| Record name | Silane, dichlorodimethyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30107-43-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID9026425 | |

| Record name | Dimethyldichlorosilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9026425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dimethyldichlorosilane appears as a colorless fuming liquid with a pungent odor. Flash point 16 °F. Vapor and liquid may cause burns. Denser than water. Vapors heavier than air., Liquid, Clear liquid with a pungent odor; [CAMEO] Colorless liquid with an acrid odor; [MSDSonline], COLOURLESS FUMING LIQUID WITH PUNGENT ODOUR. | |

| Record name | DIMETHYLDICHLOROSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/583 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Silane, dichlorodimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dimethyldichlorosilane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4943 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIMETHYLDICHLOROSILANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0870 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

158 °F at 760 mmHg (EPA, 1998), 70.3 °C, 71 °C | |

| Record name | DIMETHYLDICHLOROSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/583 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dimethyldichlorosilane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/361 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIMETHYLDICHLOROSILANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0870 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

16 °F (EPA, 1998), -8.9 °C, 16 °F (-18 °C) (open cup)[Lewis RJ Sr; Hawley's Condensed Chemical Dictionary 15th ed Wiley (2007), -9 °C c.c. | |

| Record name | DIMETHYLDICHLOROSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/583 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dimethyldichlorosilane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4943 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Dimethyldichlorosilane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/361 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIMETHYLDICHLOROSILANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0870 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Decomposes in water and ethanol, Soluble in benzene and ether, Solubility in water: reaction | |

| Record name | Dimethyldichlorosilane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/361 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIMETHYLDICHLOROSILANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0870 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.1 (EPA, 1998) - Denser than water; will sink, 1.064 g/cu cm at 25 °C, Relative density (water = 1): 1.07 | |

| Record name | DIMETHYLDICHLOROSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/583 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dimethyldichlorosilane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/361 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIMETHYLDICHLOROSILANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0870 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

4.45 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 4.45 (Air= 1), Relative vapor density (air = 1): 4.4 | |

| Record name | DIMETHYLDICHLOROSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/583 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dimethyldichlorosilane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/361 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIMETHYLDICHLOROSILANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0870 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

100 mmHg at 63.5 °F (EPA, 1998), 144.0 [mmHg], 144 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 14.5 | |

| Record name | DIMETHYLDICHLOROSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/583 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dimethyldichlorosilane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4943 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Dimethyldichlorosilane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/361 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIMETHYLDICHLOROSILANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0870 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Colorless liquid | |

CAS No. |

75-78-5 | |

| Record name | DIMETHYLDICHLOROSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/583 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dichlorodimethylsilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75-78-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethyldichlorosilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000075785 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dichlorodimethylsilane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77070 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dichlorodimethylsilane | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/dichlorodimethylsilane-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Silane, dichlorodimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dimethyldichlorosilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9026425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dichloro(dimethyl)silane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.820 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHYLDICHLOROSILANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8TSJ92JX69 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Dimethyldichlorosilane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/361 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIMETHYLDICHLOROSILANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0870 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-123 °F (EPA, 1998), -16 °C, -76 °C | |

| Record name | DIMETHYLDICHLOROSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/583 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dimethyldichlorosilane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/361 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIMETHYLDICHLOROSILANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0870 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.